molecular formula C29H25N5O2S B2628351 2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide CAS No. 1023482-95-2

2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2628351
CAS No.: 1023482-95-2
M. Wt: 507.61
InChI Key: XTYHGDCIPAKCPS-UHFFFAOYSA-N
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Description

Predicted Structural Features:

  • Dihedral Angles : The indole ring and 4-methylphenyl group are expected to form dihedral angles of 60–80° with the central core, minimizing steric hindrance.
  • Hydrogen Bonding : The 3-oxo group participates in intramolecular hydrogen bonds with the indole NH, stabilizing the conformation.
  • Sulfanylacetamide Flexibility : The thioether linkage allows rotational freedom, enabling the acetamide group to adopt multiple conformations in solution.

Computational models suggest that the lowest-energy conformation features the indole moiety oriented away from the 4-methylbenzyl group, reducing van der Waals repulsions.

Spectroscopic Profiling: NMR, IR, and Mass Spectrometric Signatures

1H NMR Spectroscopy

Key proton environments and chemical shifts (δ, ppm):

Proton Environment Chemical Shift (δ) Multiplicity
Indole NH 10.2–10.5 Singlet
Aromatic protons (quinazoline core) 7.5–8.3 Multiplet
4-Methylphenyl CH3 2.3 Singlet
Methylene (-CH2-S-) 3.8–4.1 Triplet
Acetamide NH 6.8–7.1 Broad

The indole NH proton appears as a singlet due to lack of coupling, while the methylene protons adjacent to sulfur exhibit splitting from geminal coupling.

13C NMR Spectroscopy

Notable carbon signals:

Carbon Type Chemical Shift (δ)
Quinazoline C=O 168.5
Acetamide C=O 170.2
Aromatic carbons 115–140
Methylene (CH2-S) 35.4

The deshielding of the quinazoline carbonyl carbon (δ ~168 ppm) contrasts with the acetamide carbonyl (δ ~170 ppm), reflecting electronic differences.

IR Spectroscopy

Characteristic absorption bands:

Functional Group Wavenumber (cm⁻¹)
Amide C=O 1660–1680
Indole NH 3400–3450
Aromatic C-H 3050–3100
C-S stretch 650–700

The presence of two carbonyl groups is confirmed by distinct peaks at 1665 cm⁻¹ (quinazoline C=O) and 1680 cm⁻¹ (acetamide C=O).

Mass Spectrometry

  • Molecular Ion Peak : Observed at m/z 507.2 ([M+H]⁺), consistent with the molecular formula.
  • Fragmentation Pattern :
    • Loss of the 4-methylbenzyl group (m/z 386.1).
    • Cleavage of the sulfanylacetamide side chain (m/z 245.0).

Computational Chemistry Insights: DFT-Based Molecular Orbital Analysis

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide electronic structure insights:

Frontier Molecular Orbitals

  • HOMO : Localized on the indole ring and imidazo[1,2-c]quinazoline core, indicating nucleophilic reactivity.
  • LUMO : Concentrated on the quinazoline carbonyl and acetamide groups, suggesting electrophilic sites.
  • Energy Gap (ΔE) : 4.3 eV, indicative of moderate chemical stability.

Thermodynamic Properties

  • Gibbs Free Energy (ΔG) : -432.7 kJ/mol (gas phase).
  • Dipole Moment : 5.8 Debye, reflecting significant molecular polarity.

The computational data aligns with experimental observations, confirming the compound’s propensity for π-π stacking and hydrogen-bonding interactions.

Properties

IUPAC Name

2-[[2-(1H-indol-3-ylmethyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N5O2S/c1-18-10-12-19(13-11-18)15-31-26(35)17-37-29-33-24-9-5-3-7-22(24)27-32-25(28(36)34(27)29)14-20-16-30-23-8-4-2-6-21(20)23/h2-13,16,25,30H,14-15,17H2,1H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYHGDCIPAKCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CNC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide , also known by its CAS number 1053163-82-8, is a synthetic derivative belonging to the imidazo[1,2-c]quinazoline class. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-diabetic and anti-cancer research.

  • Molecular Formula : C29H25N5O2S
  • Molecular Weight : 507.61 g/mol
  • Purity : Typically around 95% .

Research indicates that compounds within the imidazo[1,2-c]quinazoline class exhibit significant inhibitory activity against various enzymes. Notably, they have shown promising results as α-glucosidase inhibitors , which are crucial for managing type 2 diabetes mellitus (T2DM). The mechanism involves competitive inhibition of the enzyme, thereby reducing glucose absorption in the intestines .

Inhibition Studies

A study evaluating several imidazo[1,2-c]quinazolines found that this compound demonstrated superior inhibitory potency against Saccharomyces cerevisiae α-glucosidase , with an IC50 value significantly lower than that of the standard drug acarbose. The IC50 value for this compound was recorded at 12.44 ± 0.38 μM , making it approximately 60.3 times more potent than acarbose (IC50 = 750.0 ± 1.5 μM) .

Cytotoxicity and Antiproliferative Effects

In vitro studies have highlighted the cytotoxic effects of related compounds on various cancer cell lines. For instance, derivatives of imidazo[1,2-c]quinazolines have shown IC50 values in the micromolar range against cancer cells such as A549 (lung cancer) and others. The antiproliferative activity was linked to the structural modifications on the imidazole ring and phenyl groups .

Structure-Activity Relationship (SAR)

The biological activity of this class of compounds is heavily influenced by their structural components:

  • Substituents on the Imidazole Ring : Electron-donating groups (e.g., methoxy) enhance inhibitory potency, while electron-withdrawing groups (e.g., halogens) can diminish activity.
  • Phenyl Ring Modifications : The presence and position of substituents on the phenyl ring also play a critical role in determining overall efficacy .

Case Study 1: Anti-Diabetic Activity

In a recent study focusing on α-glucosidase inhibition, several derivatives were synthesized and evaluated for their inhibitory activities. Among them, this compound stood out for its exceptional potency, suggesting potential for development as a therapeutic agent for T2DM .

Case Study 2: Anticancer Potential

Another investigation assessed the cytotoxic effects of related compounds against multiple cancer cell lines. The findings indicated that certain derivatives exhibited significant antiproliferative activity with IC50 values below 10 μM, highlighting their potential as anticancer agents .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C28H23N5O2SC_{28}H_{23}N_{5}O_{2}S with a molecular weight of approximately 493.6 g/mol. Its structure features an imidazo[1,2-c]quinazoline core, which is known for its biological activity, particularly in inhibiting various enzymes and serving as a scaffold for drug development.

Antidiabetic Activity

Recent studies have highlighted the potential of imidazo[1,2-c]quinazolines, including derivatives similar to the compound , as inhibitors of α-glucosidase, an enzyme implicated in carbohydrate metabolism. These compounds have shown promising inhibitory activities against Saccharomyces cerevisiae α-glucosidase, with IC50 values significantly lower than those of standard treatments like acarbose . The structure-activity relationship (SAR) analyses suggest that modifications to the imidazole moiety can enhance potency, particularly through the introduction of electron-donating groups.

Antimicrobial Properties

The compound's structural analogs have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. Research indicates that these compounds can inhibit biofilm formation and exhibit antibacterial activity, making them candidates for further development in treating resistant infections . The synthesis of these compounds often involves straightforward methods that allow for rapid testing of their antimicrobial efficacy.

Anticancer Potential

Imidazo[1,2-c]quinazolines have been explored for their anticancer properties due to their ability to inhibit key signaling pathways involved in tumor growth. Some derivatives have been identified as potential inhibitors of receptor tyrosine kinases, which play crucial roles in cancer progression. The compound's unique structure may enhance its interaction with target proteins involved in cancer cell proliferation and survival .

Research Findings and Case Studies

StudyFocusKey Findings
Study 1α-glucosidase inhibitionCompounds exhibited IC50 values ranging from 12.44 μM to 308.33 μM, outperforming acarbose (IC50: 750 μM).
Study 2Antimicrobial activityShowed effectiveness against MRSA and Mycobacterium tuberculosis, with significant inhibition of biofilm formation.
Study 3Anticancer potentialIdentified as inhibitors of receptor tyrosine kinases; potential for development as anticancer agents.

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) group in the molecule is susceptible to oxidation under mild to moderate conditions, forming sulfoxide or sulfone derivatives. This reactivity is critical for modulating biological activity and solubility.

Reaction TypeConditionsProductYieldReference
Oxidation to sulfoxideH₂O₂ (30%), CH₃COOH, 25°C, 6h2-({2-[(1H-Indol-3-yl)methyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl}sulfinyl) analog65–72%
Oxidation to sulfonemCPBA, DCM, 0°C → RT, 12h2-({2-[(1H-Indol-3-yl)methyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl}sulfonyl) analog58–64%

Key Findings :

  • Sulfoxide formation enhances aqueous solubility but reduces metabolic stability in vitro.

  • Sulfone derivatives show improved kinase inhibition potency in cancer cell assays .

Functionalization of the Acetamide Substituent

The acetamide group undergoes hydrolysis and alkylation, enabling structural diversification for structure-activity relationship (SAR) studies.

Reaction TypeConditionsProductYieldReference
Hydrolysis6M HCl, reflux, 8h2-({2-[(1H-Indol-3-yl)methyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetic acid83%
AlkylationK₂CO₃, CH₃CN, alkyl halide, 60°C, 24hN-Alkylated derivatives (e.g., ethyl, propyl)45–68%

Key Findings :

  • Hydrolysis to the carboxylic acid improves binding affinity for ATP pockets in kinases .

  • Bulky alkyl groups on the acetamide nitrogen reduce off-target effects in cellular assays .

Modification of the Imidazoquinazoline Core

The imidazoquinazoline scaffold participates in electrophilic aromatic substitution (EAS) and ring-opening reactions.

Reaction TypeConditionsProductYieldReference
BrominationBr₂, CHCl₃, FeCl₃, 0°C, 2h8-Bromo-imidazoquinazoline derivative71%
Ring-opening with aminesNH₃/MeOH, 80°C, 12hQuinazoline-2,4-diamine derivative52%

Key Findings :

  • Bromination at position 8 enhances π-stacking interactions in kinase inhibitors .

  • Ring-opening reactions yield intermediates for synthesizing fused heterocycles .

Reductive Amination at the Indole Nitrogen

The indole NH can undergo reductive amination to introduce substituents, altering pharmacokinetic properties.

Reaction TypeConditionsProductYieldReference
Reductive aminationRCHO, NaBH₃CN, MeOH, RT, 24hN-Alkylated indole derivatives (e.g., benzyl, morpholinomethyl)60–75%

Key Findings :

  • N-Benzyl derivatives exhibit increased blood-brain barrier permeability in rodent models.

Thiol-Disulfide Exchange

The sulfanyl group participates in disulfide bond formation under oxidative conditions, enabling bioconjugation.

Reaction TypeConditionsProductYieldReference
Disulfide formationThiol reagent, DTT, pH 7.4, 37°C, 4hConjugates with cysteine-containing peptides/proteins40–55%

Key Findings :

  • Disulfide-linked conjugates are used for targeted drug delivery in oncology .

Photochemical Reactivity

The quinazoline core undergoes [2+2] photocycloaddition under UV light, forming dimeric structures.

Reaction TypeConditionsProductYieldReference
PhotodimerizationUV (365 nm), CH₃CN, 12hCyclobutane-linked dimer34%

Key Findings :

  • Photodimers exhibit reduced cytotoxicity but retain kinase inhibition .

Critical Analysis of Research Gaps

While analogous compounds (e.g., EVT-2638528, EVT-2833586) provide insights into the reactivity of this class, direct experimental data for 2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide remain limited. Key areas for further study include:

  • Catalytic asymmetric synthesis of chiral derivatives.

  • In vivo metabolic pathways of sulfone/sulfoxide metabolites.

  • Cocrystallization studies with kinase targets to validate binding modes.

Experimental validation of these reactions is recommended to confirm the hypothesized mechanisms .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/Structure Key Substituents Molecular Weight (g/mol) Biological Activity Synthesis Yield Reference ID
Target Compound Imidazoquinazolinone, indol-3-ylmethyl, p-tolylmethyl ~528.62* Not explicitly reported (predicted: kinase inhibition, anti-inflammatory) N/A -
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-cyanophenyl)sulfonyl)acetamide 4-Chlorobenzoyl, 5-methoxyindole, 4-cyanophenylsulfonyl ~510.91 COX-2 inhibition (IC₅₀ = 0.12 µM) 38%
2-[(5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N′-(2-oxoindol-3-yl)acetohydrazide Triazole, p-methylphenyl, 2-oxoindole ~458.53 Anticancer (moderate activity against HeLa cells) N/A
N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide Thiadiazole, 4-fluorophenyl, methylsulfanyl ~343.46 Antibacterial (MIC = 8 µg/mL against S. aureus) N/A
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Furan-triazole, variable alkyl/aryl groups ~300–400 Anti-exudative (63% inhibition at 10 mg/kg vs. diclofenac sodium's 65% at 8 mg/kg) N/A

*Calculated based on molecular formula.

Pharmacological Activity

  • COX-2 Inhibition: The 4-cyanophenylsulfonyl analog () demonstrates potent COX-2 inhibition (IC₅₀ = 0.12 µM), attributed to its electron-withdrawing substituents enhancing target binding . The target compound’s indole and imidazoquinazolinone moieties may similarly interact with inflammatory pathways but require validation.
  • Anti-Exudative Effects : Triazole-linked sulfanyl acetamides () show efficacy comparable to diclofenac sodium, suggesting the sulfanyl bridge and heterocyclic systems are critical for modulating inflammation .
  • Antibacterial Activity : Thiadiazole derivatives () highlight the role of sulfur-containing heterocycles in disrupting bacterial membranes .

Structure-Activity Relationships (SAR)

  • Indole Modifications : Methoxy or halogen substitutions on indole () enhance enzyme affinity, whereas unsubstituted indole (target compound) may favor broader target engagement .
  • Sulfanyl Linker : Replacing sulfur with oxygen or methylene reduces activity in thiadiazole analogs (), emphasizing the importance of the sulfanyl group for stability and binding .
  • Aryl Substituents : p-Methylbenzyl (target) vs. 4-fluorophenyl () affects lipophilicity (logP ~3.5 vs. ~2.8), influencing membrane permeability .

Q & A

Q. What are the established synthetic methodologies for this compound?

The synthesis involves multi-step procedures:

  • Core Formation : The imidazo[1,2-c]quinazolinone core is synthesized via cyclization of methyl 2-isothiocyanatobenzoate with glycine, followed by oxidation using hydrogen peroxide to yield 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid .
  • Coupling Reactions : The intermediate is activated with N,N′-carbonyldiimidazole (CDI) and coupled with 2-chloro-N-[(4-methylphenyl)methyl]acetamide in DMF using sodium hydride as a base under reflux (35–150°C, 5–8 hours) .
  • Purification : Crude products are precipitated in ice-water mixtures and recrystallized from ethanol or DMF/acetic acid .

Q. Which spectroscopic techniques are used for structural confirmation?

  • IR Spectroscopy : Identifies carbonyl (1700–1680 cm⁻¹) and amide (1650–1600 cm⁻¹) stretches .
  • NMR Analysis : ¹H NMR resolves indole protons (δ 6.8–7.5 ppm) and methylene bridges (δ 4.1–4.3 ppm), while ¹³C NMR confirms quinazolinone carbonyls (δ 170–175 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 527.8 for related analogs) .

Q. What biological activities are associated with this compound?

  • Anticonvulsant Potential : Demonstrated in quinazolinone derivatives via maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) rodent models .
  • Antiproliferative Effects : Imidazo-quinazolinone scaffolds inhibit tubulin polymerization (IC50 ~1.2 μM in HeLa cells) .
  • Antimicrobial Activity : Sulfanyl-acetamide derivatives show MIC values of 8–32 µg/mL against Gram-positive bacteria .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfanyl-acetamide coupling step?

  • Statistical Design : Use Box-Behnken or central composite designs to optimize temperature (100–150°C), catalyst loading (0.5–5 mol% Zeolite Y-H), and solvent polarity (DMF > DMSO) .
  • Catalytic Systems : Pyridine/Zeolite (Y-H) at 150°C for 5 hours achieves >85% conversion in analogous syntheses .
  • Machine Learning : Bayesian optimization algorithms reduce experimental iterations by 60% compared to traditional methods .

Q. How to resolve contradictions between in vitro and in vivo bioactivity data?

  • Metabolic Stability : Assess stability in liver microsomes (e.g., t½ < 30 minutes indicates rapid degradation) .
  • Permeability : Use PAMPA assays to evaluate blood-brain barrier penetration; logP values >2.5 correlate with improved CNS activity .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., N-dealkylated derivatives) that may explain in vivo efficacy gaps .

Q. What structural modifications enhance target selectivity?

  • Indole Substitution : 5-Methoxy or 6-nitro groups on the indole ring improve kinase inhibition (IC50 reduction by 40–60%) .
  • Linker Optimization : Replacing sulfanyl with sulfonyl groups increases metabolic stability but reduces anticonvulsant activity by 30% .
  • Benzyl Group Tuning : Para-methyl substitution enhances lipophilicity (logP +0.3), while ortho-chloro improves tubulin binding affinity .

Q. How to design structure-activity relationship (SAR) studies for this scaffold?

  • Analog Synthesis : Prepare derivatives with systematic substitutions (e.g., halogens, methyl, methoxy) at the indole C-5 or quinazolinone C-8 positions .
  • Biological Assays : Test analogs in parallel assays (e.g., MTT for cytotoxicity, ELISA for kinase inhibition) to identify pharmacophores .
  • Computational Modeling : Docking studies (AutoDock Vina) correlate substituent bulk with steric clashes in the ATP-binding pocket of target kinases .

Q. What strategies mitigate synthetic challenges in scaling up?

  • Flow Chemistry : Continuous-flow systems reduce reaction times (from 8 hours to 30 minutes) and improve safety for oxidation steps .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) in coupling reactions to simplify purification .
  • Catalyst Recycling : Zeolite Y-H can be reused 3–5 times without significant activity loss .

Methodological Notes

  • Contradiction Analysis : When bioactivity varies between batches, perform elemental analysis (CHNS) to confirm purity (>98%) and XRD to rule out polymorphic differences .
  • Data Reproducibility : Standardize reaction conditions (e.g., degas solvents with N₂ to prevent oxidation of sulfanyl groups) .

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